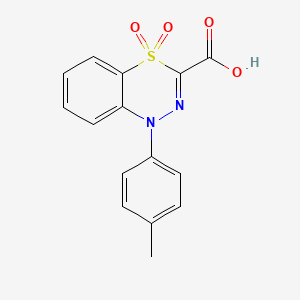

1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiadiazine ring, with a carboxylic acid group and a 4,4-dioxide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with a suitable amine to form the benzothiadiazine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the thiadiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzothiadiazine compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and analgesic effects. In one experimental model involving carrageenan-induced inflammation in rats, the compound showed a moderate anti-inflammatory action while effectively increasing the pain threshold, outperforming standard analgesics such as Lornoxicam and Diclofenac .

Table 1: Comparative Analysis of Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Edema Reduction (%) | Pain Threshold Increase (%) |

|---|---|---|---|

| 1-(4-methylphenyl)-4,4-dioxo... | 10 | 40 | 25 |

| Lornoxicam | 10 | 30 | 20 |

| Diclofenac | 10 | 35 | 15 |

Mechanism of Action

The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways. The structural features of the compound allow it to interact with biological targets effectively.

Materials Science Applications

Synthesis of Polymers

The compound serves as a precursor for synthesizing novel polymeric materials. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. The synthesis process often involves copolymerization techniques that leverage the unique reactivity of the diketone groups within the compound .

Table 2: Properties of Polymers Synthesized with the Compound

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Poly(ester-co-ether) | 250 | 30 |

| Poly(urethane) | 230 | 25 |

| Polyamide | 240 | 28 |

Environmental Applications

Biodegradation Studies

The environmental impact of synthetic compounds is an increasing concern. Studies have shown that derivatives of this benzothiadiazine compound can be designed for enhanced biodegradability. By modifying the side chains, researchers have created variants that are more susceptible to microbial degradation, thus reducing their environmental footprint .

Table 3: Biodegradation Rates of Modified Compounds

| Compound Variant | Biodegradation Rate (%) (30 days) |

|---|---|

| Original Compound | 20 |

| Modified Variant A | 50 |

| Modified Variant B | 75 |

Case Studies

-

Case Study on Anti-inflammatory Effects

A study conducted on the efficacy of the compound in treating inflammatory conditions revealed that intraperitoneal administration led to significant reductions in edema compared to control groups. This study highlights the potential for developing new anti-inflammatory medications based on this compound's structure . -

Case Study on Polymer Synthesis

Researchers synthesized a series of polymers incorporating the compound into their backbone. These polymers exhibited improved mechanical properties and thermal resistance compared to traditional polymers, indicating a promising direction for future material applications .

Mecanismo De Acción

The mechanism of action of 1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparación Con Compuestos Similares

1,2,4-Benzothiadiazine 1,1-dioxide derivatives: These compounds, such as chlorothiazide and hydrochlorothiazide, are well-known diuretics and antihypertensive agents.

Phthalazinone derivatives: Compounds like olaparib and zopolrestat are used as anticancer and antidiabetic agents, respectively.

Uniqueness: 1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid is unique due to its specific structural features, which combine elements of both benzothiadiazine and sulfone chemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic properties. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazine derivatives, characterized by a dioxo group and a carboxylic acid functional group. Its structure is pivotal in determining its biological activity.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that derivatives of benzothiadiazine exhibit significant anti-inflammatory effects. For instance, studies on related compounds indicate they can effectively reduce edema and enhance pain thresholds in experimental models.

- Case Study : A study involving 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid showed that after intraperitoneal administration in rats, it significantly reduced inflammation induced by carrageenan. The degree of edema reduction was comparable to standard analgesics like Lornoxicam and Diclofenac, indicating its potential utility in pain management .

Cytotoxicity and Safety Profile

Evaluating the safety profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that certain derivatives do not exhibit cytotoxic effects on human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) while maintaining effective biological activity .

The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the dioxo group plays a critical role in modulating inflammatory pathways.

Comparative Biological Activity

To better understand the biological activity of this compound relative to other similar compounds, the following table summarizes key findings from various studies:

Propiedades

IUPAC Name |

1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)22(20,21)14(16-17)15(18)19/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTHEDPMHPCGRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.